molecular formula C27H36Br2 B12559935 2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene CAS No. 196614-51-4

2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene

Cat. No.: B12559935
CAS No.: 196614-51-4
M. Wt: 520.4 g/mol
InChI Key: PBDIHGXQWGVVOC-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene is a chemical compound with the molecular formula C29H40Br2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 2 and 7 positions, as well as two alkyl groups (2-ethylhexyl and hexyl) attached to the 9 position. This compound is often used as an intermediate in the synthesis of polymeric materials, particularly in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene typically involves the bromination of fluorene derivatives. One common method is the bromination of 9,9-bis(2-ethylhexyl)fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted fluorenes, polyfluorenes, and other polymeric materials that have applications in organic electronics and optoelectronics .

Scientific Research Applications

2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene has several scientific research applications:

    Organic Electronics: It is used as a building block in the synthesis of polymeric light-emitting diodes (PLEDs) and organic photovoltaic cells (OPVs).

    Material Science: The compound is utilized in the development of new materials with specific electronic and optical properties.

    Chemical Research: It serves as an intermediate in the synthesis of various fluorene-based compounds for research in organic chemistry.

    Industrial Applications: The compound is used in the production of high-performance polymers and coatings

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and alkyl groups. These functional groups allow the compound to undergo substitution, coupling, and other reactions, leading to the formation of complex polymeric structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromo-9,9-dioctylfluorene
  • 2,7-Dibromo-9,9-dimethylfluorene
  • 2,7-Dibromo-9,9-didecylfluorene

Uniqueness

2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene is unique due to the specific combination of its alkyl groups, which impart distinct electronic and solubility properties. This makes it particularly suitable for applications in organic electronics where precise control over material properties is essential .

Properties

IUPAC Name

2,7-dibromo-9-(2-ethylhexyl)-9-hexylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36Br2/c1-4-7-9-10-16-27(19-20(6-3)11-8-5-2)25-17-21(28)12-14-23(25)24-15-13-22(29)18-26(24)27/h12-15,17-18,20H,4-11,16,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDIHGXQWGVVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20772833
Record name 2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20772833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196614-51-4
Record name 2,7-Dibromo-9-(2-ethylhexyl)-9-hexyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20772833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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